2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(4-methoxybenzylidene)acetohydrazide

Beschreibung

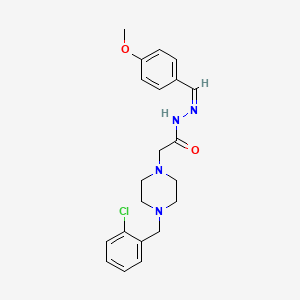

The compound 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide is a piperazine-acetamide derivative featuring a 2-chlorobenzyl-substituted piperazine core and a (Z)-configured 4-methoxybenzylideneamino group. These compounds are typically synthesized to explore structure-activity relationships (SAR) for therapeutic targets, such as enzyme inhibition or receptor modulation.

Eigenschaften

CAS-Nummer |

315198-39-1 |

|---|---|

Molekularformel |

C21H25ClN4O2 |

Molekulargewicht |

400.9 g/mol |

IUPAC-Name |

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C21H25ClN4O2/c1-28-19-8-6-17(7-9-19)14-23-24-21(27)16-26-12-10-25(11-13-26)15-18-4-2-3-5-20(18)22/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-14+ |

InChI-Schlüssel |

SDVHWOGUNCHSPB-OEAKJJBVSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |

Kanonische SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 2-[4-[(2-Chlorphenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-Methoxyphenyl)methylideneamino]acetamid umfasst typischerweise mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Piperazinrings: Der Piperazinring wird durch Reaktion von Ethylendiamin mit einem geeigneten Dihaloalkan unter basischen Bedingungen synthetisiert.

Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der der Piperazinring mit einem Chlorbenzylhalogenid reagiert.

Bildung der Methoxyphenylgruppe: Die Methoxyphenylgruppe wird durch eine Kondensationsreaktion mit einem Methoxybenzaldehydderviat eingeführt.

Endgültige Assemblierung: Die endgültige Verbindung wird durch Reaktion der Zwischenprodukte unter kontrollierten Bedingungen zusammengesetzt, um die gewünschte Acetamidbindung zu bilden.

Industrielle Produktionsmethoden können eine Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit sowie die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen zur Steigerung der Effizienz umfassen.

Analyse Chemischer Reaktionen

2-[4-[(2-Chlorphenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-Methoxyphenyl)methylideneamino]acetamid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen innerhalb des Moleküls führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe, wobei Nucleophile wie Amine oder Thiole das Chloratom ersetzen können.

Kondensation: Kondensationsreaktionen können mit Aldehyden oder Ketonen auftreten, was zur Bildung von Imin- oder Enamin-Derivaten führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium, Platin) und spezifische Temperatur- und Druckbedingungen, um die gewünschten Umwandlungen zu ermöglichen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-[4-[(2-Chlorphenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-Methoxyphenyl)methylideneamino]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielmoleküle binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und der Art des Zielmoleküls ab.

Wirkmechanismus

The mechanism of action of 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Piperazine-Acetamide Derivatives with Quinazolinone Moieties

Compounds such as 8c, 8d, and 8e () share the piperazine-acetamide backbone but incorporate quinazolinone rings instead of benzylideneamino groups. Key differences include:

- 8c : Methylpiperazine substituent, melting point (118–120°C), yield 52% .

- 8d: 2,4-Dichlorophenoxy group, higher melting point (188–189°C), yield 57% .

- 8e : Propamide linker, highest melting point (205–206°C), yield 68% .

The replacement of the benzylideneamino group with quinazolinone increases rigidity, likely contributing to higher melting points. The 2-chlorophenyl substitution in 8d and 8e enhances molecular symmetry and intermolecular interactions compared to 8c .

Thiazole and Benzothiazole-Linked Acetamides

Compounds like 20 () and those in replace the benzylideneamino group with thiazole or benzothiazole rings:

- 20 : 4-Fluorophenylpiperazine and 4-methoxyphenylthiazole; elemental analysis (C: 59.67%, H: 5.23%, N: 12.66%) matches theoretical values .

- EP3 348 550A1 derivatives : Benzothiazole cores with trifluoromethyl or methoxy groups; designed for enhanced electronic effects .

Substituted Benzylideneamino Derivatives

- Compound: (E)-2-Hydroxybenzylideneamino substituent; predicted collision cross-section (CCS) of 192.4 Ų ([M+H]+) .

- Compound: (E)-3,4-Dimethoxybenzylideneamino group; classified as a skin/eye irritant (GHS) .

- 406930-11-8 (): (E)-2-Chlorophenylmethylideneamino with carbamate linkage .

The Z/E isomerism in the target compound’s benzylideneamino group may influence conformational stability and biological activity. Methoxy substituents (e.g., 4-methoxy in the target vs. 3,4-dimethoxy in ) modulate electron density and steric effects .

Other Structural Variants

- 329929-21-7 (): 3-Chlorophenylpiperazine with 2-methoxy-5-methylphenyl; molar mass 373.88 g/mol .

- 3 (): Butyl-phthalimide intermediate; synthesized via nucleophilic substitution .

These variants highlight the versatility of piperazine-acetamide scaffolds in accommodating diverse substituents for tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.